molecular formula C11H10N2S2 B12657565 Butanenitrile, 4-(2-benzothiazolylthio)- CAS No. 73824-29-0

Butanenitrile, 4-(2-benzothiazolylthio)-

Cat. No.: B12657565
CAS No.: 73824-29-0
M. Wt: 234.3 g/mol
InChI Key: KJBOFUUAPCUIJZ-UHFFFAOYSA-N
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Description

Butanenitrile, 4-(2-benzothiazolylthio)- is a chemical compound that features a butanenitrile group attached to a benzothiazole ring via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanenitrile, 4-(2-benzothiazolylthio)- typically involves the reaction of 2-mercaptobenzothiazole with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated to facilitate the reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Butanenitrile, 4-(2-benzothiazolylthio)- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzothiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Electrophiles like halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

Butanenitrile, 4-(2-benzothiazolylthio)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of Butanenitrile, 4-(2-benzothiazolylthio)- involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole ring is known for its ability to interact with biological macromolecules, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler structure without the butanenitrile group.

    2-Mercaptobenzothiazole: Contains a thiol group instead of the butanenitrile group.

    Benzothiazole sulfoxide: An oxidized form of benzothiazole.

Uniqueness

Butanenitrile, 4-(2-benzothiazolylthio)- is unique due to the presence of both the benzothiazole ring and the butanenitrile group. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler benzothiazole derivatives.

Properties

CAS No.

73824-29-0

Molecular Formula

C11H10N2S2

Molecular Weight

234.3 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-ylsulfanyl)butanenitrile

InChI

InChI=1S/C11H10N2S2/c12-7-3-4-8-14-11-13-9-5-1-2-6-10(9)15-11/h1-2,5-6H,3-4,8H2

InChI Key

KJBOFUUAPCUIJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCCCC#N

Origin of Product

United States

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